molecular formula C20H20N2O3 B2420164 2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-78-9

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2420164
CAS RN: 851404-78-9
M. Wt: 336.391
InChI Key: IJYQWUNWNXPPPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .

Scientific Research Applications

  • Antimicrobial Activity 2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide and its derivatives have shown antimicrobial potential. Researchers have explored their inhibitory effects against bacterial and fungal pathogens. These compounds could be valuable in developing novel antimicrobial agents.
  • Anti-HIV Activity

    • Indole derivatives, including those related to our compound, have been investigated for their anti-HIV properties. Molecular docking studies suggest that certain analogs exhibit promising interactions with HIV-1 proteins, making them potential candidates for antiviral drug development .

    Drug Research and Development

    • The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones (a class that includes our compound) make them valuable in drug research. These compounds have been studied for their synthetic analogs and heteroannelated derivatives. Many of these derivatives display unique biological activities, making them relevant for drug discovery .
  • Blood Coagulation Inhibition Compounds synthesized from 3-oxo-3-(quinolin-3-yl)propanoates (related to our compound) have demonstrated inhibitory activity against blood coagulation factors Xa and XIa. This suggests their potential application in developing anticoagulant drugs.
  • Polymer Applications

    • Some polymers containing 2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide units exhibit both thermal responsiveness and acid sensitivity. These properties have been explored for applications in smart materials and drug delivery systems .

    Natural Product Synthesis

    • Researchers have used quinoline derivatives (including our compound) as building blocks in the synthesis of related heterocycles. These heterocycles often display interesting biological activities and can serve as scaffolds for natural product synthesis .

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions to take when handling the compound .

properties

IUPAC Name

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-7-8-14-12-15(19(23)22-17(14)11-13)9-10-21-20(24)16-5-3-4-6-18(16)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQWUNWNXPPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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